Potassium Hexahydroxyantimonate (KSb(OH)6)

Description

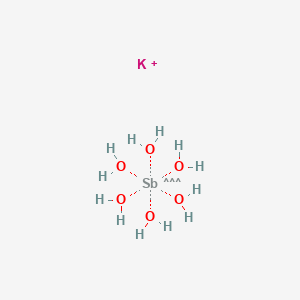

Potassium hexahydroxyantimonate (KSb(OH)₆), also known as potassium pyroantimonate or potassium antimonate trihydrate, is an inorganic compound with the molecular formula H₆KO₆Sb and a molecular weight of 262.9 g/mol . It is a white crystalline powder primarily used in analytical chemistry as a reagent for detecting sodium ions and in industrial applications such as glass manufacturing and environmental remediation . Key properties include:

Properties

Molecular Formula |

H12KO6Sb+ |

|---|---|

Molecular Weight |

268.95 g/mol |

InChI |

InChI=1S/K.6H2O.Sb/h;6*1H2;/q+1;;;;;;; |

InChI Key |

XZGNIMGVSWERJP-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.O.O.[K+].[Sb] |

physical_description |

White powder; [Alfa Aesar MSDS] |

Origin of Product |

United States |

Preparation Methods

Potassium Hexahydroxyantimonate can be synthesized through several methods. One common method involves heating antimony pentoxide with excess potassium hydroxide, resulting in the formation of rubbery, granular, or crystalline products. These products can be converted into Potassium Hexahydroxyantimonate by treating them with copious cold water or boiling them with a small quantity of water . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Potassium Hexahydroxyantimonate undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with sodium ions to form a precipitate of sodium hexahydroxyantimonate. Additionally, it can react with hydrogen peroxide to produce peroxoantimonates . When heated with vanadium pentoxide, it forms KSbV₂O₈ . These reactions highlight the compound’s versatility and its ability to form different products under various conditions.

Scientific Research Applications

Scientific Research Applications

Potassium hexahydroxyantimonate is utilized in several scientific research domains, including:

- Analytical Chemistry : It serves as a reagent for the detection and quantification of antimony in various matrices. The compound is often employed in precipitation reactions to isolate antimony for further analysis .

- Environmental Studies : Research has demonstrated its effectiveness in removing antimony from contaminated water sources. For instance, studies have shown that potassium hexahydroxyantimonate can facilitate the coagulation process when combined with ferric chloride, significantly enhancing the removal efficiency of antimony species from synthetic water .

- Biochemical Applications : The compound is used in biochemical assays such as Western blotting and enzyme-linked immunosorbent assays (ELISA). Its ability to form complexes with proteins makes it a valuable tool for protein purification and analysis .

Environmental Remediation

Potassium hexahydroxyantimonate has been studied for its role in environmental remediation, particularly in the removal of antimony from wastewater. Key findings include:

- Coagulation Studies : In experiments involving ferric chloride coagulation, potassium hexahydroxyantimonate was effective in precipitating antimony from solution. The optimal conditions for maximum removal efficiency were identified at a pH range of 6-8, where approximately 90% of Sb(V) was removed .

- Leaching Properties : Research indicates that the leaching properties of potassium hexahydroxyantimonate can be influenced by various environmental factors, including pH and the presence of other ions. This understanding helps in designing effective strategies for managing antimony contamination in soils and water bodies .

Case Study 1: Antimony Removal from Water

A study investigated the removal of both Sb(III) and Sb(V) using ferric chloride coagulation along with potassium hexahydroxyantimonate. The findings highlighted that:

- At pH levels around 5, the adsorption density of Sb(V) reached 330.6 mg/g, which was significantly higher than at other pH levels tested (ranging from 159.1 to 160.3 mg/g at pH 6-8) .

- The study concluded that potassium hexahydroxyantimonate not only aids in the precipitation of antimony but also enhances the dissolution rate of iron, promoting effective removal processes.

Case Study 2: Protein Purification

In biochemical applications, potassium hexahydroxyantimonate has been utilized for protein purification techniques. Its ability to bind with proteins allows researchers to isolate specific biomolecules effectively. This application is particularly useful in studies involving enzyme assays and immunological tests where precise quantification is required .

Comparison with Similar Compounds

Comparison with Similar Antimonate Compounds

Chemical and Structural Similarities

KSb(OH)₆ belongs to the family of hexahydroxyantimonates, which are characterized by the [Sb(OH)₆]⁻ anion paired with different cations. Below is a comparative analysis with sodium hexahydroxyantimonate (NaSb(OH)₆) and potassium antimonate trihydrate (K[SbO₃]·3H₂O):

Table 1: Key Properties of KSb(OH)₆ and Related Compounds

*Estimated based on analogous structure.

Stability and Reactivity

- KSb(OH)₆ : Exhibits stability in aqueous solutions but decomposes at high temperatures (>600°C), with a loss on ignition ≤22% . FTIR analysis shows characteristic peaks at 1020 cm⁻¹ (δ(OH) of hexahydroxyantimonate), indicating strong hydroxyl group interactions during Sb(V) adsorption .

- NaSb(OH)₆ : Likely shares similar thermal and chemical stability but lacks documented adsorption capabilities.

- K[SbO₃]·3H₂O : Less hygroscopic than KSb(OH)₆ due to its trihydrate structure, enhancing shelf life in humid environments .

Biological Activity

Potassium hexahydroxyantimonate (KSb(OH)₆) is a compound of antimony that has garnered attention for its biological activity, particularly in the context of antileishmanial treatments and its interactions within biological systems. This article synthesizes current research findings, case studies, and relevant data regarding the biological effects and mechanisms of action of KSb(OH)₆.

Overview of Potassium Hexahydroxyantimonate

KSb(OH)₆ is an inorganic compound that serves as a precursor in the synthesis of various antimony-based pharmaceuticals. Its chemical structure allows it to participate in redox reactions, which are crucial for its biological activity. The compound is primarily studied for its efficacy against parasitic infections, particularly leishmaniasis.

Redox Activity : KSb(OH)₆ can be reduced to Sb(III), which is believed to be the active form responsible for its therapeutic effects. Studies indicate that glutathione acts as a reducing agent in this transformation, significantly influencing the compound's reactivity in biological systems .

Interaction with Biological Molecules : The compound can interact with sulfhydryl groups in enzymes, impacting tissue respiration and cellular metabolism. Such interactions may alter the activity of key metabolic pathways, contributing to its biological effects .

Antileishmanial Activity

Research has demonstrated that KSb(OH)₆ exhibits significant antileishmanial properties. For instance, derivatives synthesized from KSb(OH)₆ have shown improved efficacy against Leishmania parasites compared to traditional treatments like meglumine antimoniate (Glucantime). In animal models, compounds derived from KSb(OH)₆ have reduced parasite burdens in infected tissues more effectively than their counterparts .

Toxicological Profile

While KSb(OH)₆ has therapeutic potential, it also poses toxicity risks. Acute toxicity studies indicate that it can be harmful to aquatic life and may have adverse effects on mammalian systems at high concentrations. For example, studies report LC₅₀ values ranging from 6.9 to 14.4 mg/L for fish, highlighting the need for careful handling and application in clinical settings .

Case Studies

- Leishmaniasis Treatment : In a study involving BALB/c mice infected with Leishmania infantum, synthetic compounds derived from KSb(OH)₆ were administered orally. Results showed that these compounds significantly reduced spleen and liver parasite loads compared to traditional treatments .

- Cardiac Toxicity : Administration of meglumine antimoniate synthesized using KSb(OH)₆ led to notable changes in electrocardiogram parameters in rats, indicating potential cardiac risks associated with high potassium levels from the formulation.

Data Tables

Q & A

Q. What are the key physicochemical properties of KSb(OH)₆, and how do they influence experimental design?

KSb(OH)₆ is a white crystalline solid with a molecular weight of 262.90 g/mol . It decomposes at 240°C and is sparingly soluble in water . Its low solubility necessitates careful preparation of aqueous solutions (e.g., using hot water or controlled pH adjustments). Stability under ambient conditions makes it suitable for long-term storage in dry, light-protected environments . Researchers should prioritize thermal gravimetric analysis (TGA) to assess decomposition profiles and use X-ray diffraction (XRD) to confirm crystallinity in synthesis workflows .

Q. How should KSb(OH)₆ solutions be prepared for analytical applications?

For analytical use (e.g., phosphate detection), dissolve KSb(OH)₆ in hot water (~80°C) with stirring, followed by filtration to remove undissolved particles . Adjust pH to 5.5–6.0 using dilute nitric acid or potassium hydroxide to enhance solubility and stability . Calibration curves should be validated against certified reference materials to account for batch-to-batch variability .

Q. What safety protocols are critical when handling KSb(OH)₆?

KSb(OH)₆ is classified with hazard codes H302 (harmful if swallowed), H332 (harmful if inhaled), and H411 (toxic to aquatic life) . Use PPE (gloves, lab coat, goggles) and work in a fume hood to minimize inhalation risks. Waste disposal must comply with local regulations for antimony-containing compounds .

Advanced Questions

Q. How can contradictions in solubility data for KSb(OH)₆ be resolved in experimental workflows?

Discrepancies in solubility reports (e.g., "sparingly soluble" vs. "insoluble") arise from differences in pH, temperature, and ionic strength . To resolve these, conduct controlled solubility tests using standardized buffers (e.g., pH 5.5–7.0) and document temperature conditions. Pair with inductively coupled plasma mass spectrometry (ICP-MS) to quantify dissolved antimony concentrations .

Q. What advanced characterization methods are recommended for verifying KSb(OH)₆ purity in synthetic batches?

High-purity KSb(OH)₆ (>99%) can be confirmed via:

- XRD : To identify crystalline phases and detect impurities like Sb₂O₃ .

- ICP-OES/MS : To quantify trace metals (e.g., Fe, Na) that may interfere with applications .

- TGA-DSC : To validate thermal stability and dehydration steps . Pharmacopeial standards (e.g., USP) provide additional criteria for reagent-grade material .

Q. How does KSb(OH)₆ function as a fining agent in glass production, and what mechanistic studies support this?

In glass manufacturing, KSb(OH)₆ acts as a degassing agent, removing trapped air bubbles by releasing oxygen during thermal decomposition. It also serves as a fining agent, binding to iron impurities to prevent coloration . Mechanistic studies use in situ Raman spectroscopy to track Sb speciation at high temperatures and X-ray absorption near-edge structure (XANES) to monitor redox transitions .

Q. What methodological challenges arise when using KSb(OH)₆ in phosphate quantification, and how can they be mitigated?

KSb(OH)₆ forms insoluble complexes with phosphates, but interference from sulfates or organic acids can skew results . Mitigation strategies include:

- Sample pretreatment : Use ion-exchange resins to remove interfering anions.

- Calibration adjustments : Employ standard addition methods in complex matrices.

- Cross-validation : Compare with molybdenum-blue assays for accuracy .

Data Contradictions and Validation

Q. How should researchers address inconsistencies in reported CAS numbers or molecular formulas for KSb(OH)₆?

Some sources incorrectly list the formula as K₂[Si(OH)₆]·H₂O , conflicting with the accepted formula KSb(OH)₆ . Always cross-reference CAS 12208-13-8 and validate structural data using XRD and elemental analysis. Discrepancies may stem from historical naming (e.g., "pyroantimonate" vs. "hexahydroxyantimonate") .

Applications in Material Science

Q. What role does KSb(OH)₆ play in synthesizing antimony-based catalysts or alloys?

While KSb(OH)₆ itself is not widely used as a catalyst, its thermal decomposition products (e.g., Sb₂O₃) are precursors for hard-lead alloys in batteries . Researchers can explore controlled calcination to generate Sb₂O₃ nanoparticles, with applications in flame retardants or PET production catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.